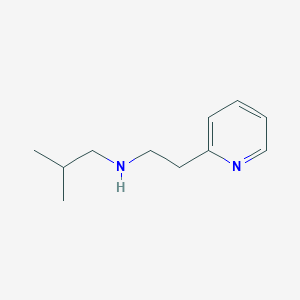
2-methyl-N-(2-(2-pyridinyl)ethyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine and is characterized by the presence of both a pyridine ring and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE typically involves the reaction of 2-bromopyridine with isobutylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the isobutyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride
- 2-Pyridylmethylamine
- 2,2’-Dipicolylamine
Uniqueness
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE is unique due to its combination of a pyridine ring and an isobutyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
6311-96-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-10(2)9-12-8-6-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3 |
InChI Key |
LIYDXVXRMIKYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13248716.png)

![N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13248723.png)
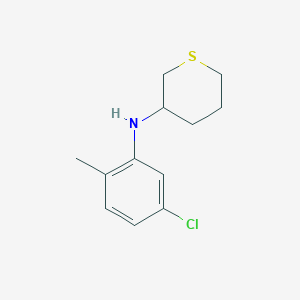
![3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13248734.png)
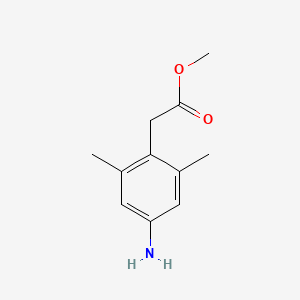
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)

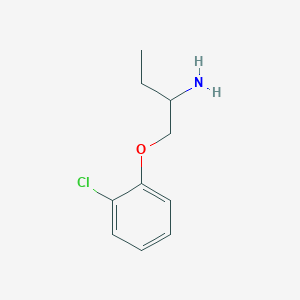

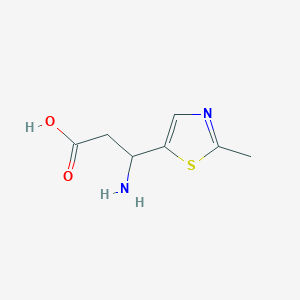
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)

